molecular formula C19H19N3O4S B2933439 ethyl 3-cyano-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864927-07-1

ethyl 3-cyano-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2933439
CAS No.: 864927-07-1
M. Wt: 385.44
InChI Key: AKSSIZNIDYTYMF-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a high-purity chemical compound intended for research and development applications. This complex molecule features a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure is functionalized with a 2-methoxybenzamido group at the 2-position, a cyano group at the 3-position, and an ethyl carboxylate at the 6-position, making it a versatile intermediate for chemical synthesis. Compounds based on the 4,5,6,7-tetrahydrothienopyridine scaffold have been extensively investigated and reported in scientific literature for various pharmacological activities, including potential use as antifungal agents . The specific substitution pattern on this molecule suggests it is a valuable compound for researchers exploring structure-activity relationships (SAR) in the development of new active compounds. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

ethyl 3-cyano-2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-3-26-19(24)22-9-8-12-14(10-20)18(27-16(12)11-22)21-17(23)13-6-4-5-7-15(13)25-2/h4-7H,3,8-9,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSSIZNIDYTYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyano-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Thieno[2,3-c]pyridine Core: : This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminothiophene derivative and a β-ketoester. The reaction is often catalyzed by a base such as sodium ethoxide in ethanol, leading to the formation of the thieno[2,3-c]pyridine core.

  • Introduction of the Cyano Group: : The cyano group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source like cyanogen bromide or sodium cyanide under basic conditions.

  • Amidation Reaction: : The 2-methoxybenzamido group is introduced through an amidation reaction. This involves reacting the intermediate compound with 2-methoxybenzoic acid or its derivatives in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

  • Esterification: : The final step involves esterification to introduce the ethyl ester group. This can be done using ethanol and an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[2,3-c]pyridine ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can occur at the cyano group, converting it to an amine. This can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : The compound can undergo various substitution reactions, particularly at the aromatic ring. Electrophilic substitution reactions can introduce different substituents, using reagents like halogens or nitro groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.

    Coupling Agents: Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

    Catalysts: Sulfuric acid, sodium ethoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Ethyl 3-cyano-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has several applications in scientific research:

  • Chemistry: : It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.

  • Biology: : The compound is studied for its potential as a bioactive molecule, including its antimicrobial, antifungal, and anticancer properties.

  • Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

  • Industry: : It can be used in the development of new materials with specific properties, such as optoelectronic materials.

Mechanism of Action

The mechanism of action of ethyl 3-cyano-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Methyl 3-cyano-2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate ()

  • Molecular Formula : C₁₉H₂₁N₃O₅S
  • Key Differences: Methyl ester (vs. ethyl ester in the target compound). 3,4,5-Trimethoxyphenylamino substituent (vs. 2-methoxybenzamido).
  • Properties: Melting point: 180–181°C. Yield: 58% (flash chromatography).

4SC-207 ()

  • Molecular Formula : C₁₉H₁₈N₄O₃S
  • Key Differences :
    • (E)-3-(pyridin-3-yl)acrylamido group (vs. 2-methoxybenzamido).
  • Properties :
    • Exact Mass: 382.11.
    • Biological Activity: Microtubule inhibitor with efficacy in taxane-resistant cancer cells, highlighting the impact of the pyridyl acrylamido group on tubulin binding .

Ethyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate ()

  • Molecular Formula : C₁₇H₁₅BrN₃O₃S₂
  • Key Differences :
    • 5-Bromothiophene-2-carboxamido substituent (vs. 2-methoxybenzamido).
  • Properties :
    • Halogenated substituent may enhance lipophilicity and alter metabolic stability compared to the methoxy group .

Functional Analogues with Modified Cores

Clopidogrel Impurity C ()

  • Molecular Formula: C₁₆H₁₇Cl₂NO₂S
  • Key Differences: Chlorophenyl and acetate substituents (vs. methoxybenzamido and cyano groups).
  • Relevance: Demonstrates the pharmaceutical significance of thienopyridine derivatives as drug intermediates or impurities .

tert-Butyl 2-amino-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate ()

  • Molecular Formula : C₁₄H₁₉N₃O₂S
  • Key Differences: tert-Butyl ester (vs. ethyl ester) and amino group (vs. benzamido).
  • Synthesis: Yield: 63% (using malononitrile and morpholine) .

Comparative Data Table

Compound Name Molecular Formula Substituent Melting Point (°C) Yield Biological Activity Reference
This compound C₂₀H₂₀N₃O₄S 2-Methoxybenzamido N/A N/A N/A N/A
Methyl 3-cyano-2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate C₁₉H₂₁N₃O₅S 3,4,5-Trimethoxyphenylamino 180–181 58% Antitubulin activity
4SC-207 C₁₉H₁₈N₄O₃S (E)-3-(Pyridin-3-yl)acrylamido N/A N/A Microtubule inhibition
Clopidogrel Impurity C C₁₆H₁₇Cl₂NO₂S Chlorophenyl acetate N/A N/A Pharmaceutical impurity

Key Observations

  • Substituent Effects :
    • Electron-donating groups (e.g., methoxy in the target compound) may enhance solubility but reduce metabolic stability compared to halogenated or aromatic substituents .
    • The 2-methoxybenzamido group in the target compound is distinct from the pyridyl acrylamido group in 4SC-207, which confers microtubule inhibition .
  • Synthetic Efficiency : Yields for analogous compounds range from 58% to 63%, suggesting moderate synthetic accessibility for this class .
  • Pharmaceutical Relevance: Thienopyridine derivatives are critical in drug development (e.g., clopidogrel analogs) and impurity profiling .

Notes

  • Analytical Characterization : NMR and MS data (e.g., ) provide benchmarks for verifying the target compound’s purity and structure.
  • Safety Considerations : Derivatives like Clopidogrel Impurity C underscore the need for rigorous quality control in pharmaceutical synthesis .

Biological Activity

Ethyl 3-cyano-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of the cyano and methoxy groups enhances its chemical reactivity and biological profile.

Molecular Formula

  • Molecular Formula : C16_{16}H16_{16}N2_{2}O3_{3}
  • Molecular Weight : 284.31 g/mol

Structural Characteristics

  • Functional Groups : Cyano group, methoxy group, amide linkage.
  • Stereochemistry : The compound may exhibit stereoisomerism due to the presence of chiral centers.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines.

Key Findings:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and HEK 293 (human embryonic kidney).
  • IC50_{50} Values :
    • MCF-7: IC50_{50} = 3.1 µM
    • HCT116: IC50_{50} = 5.3 µM
    • HEK 293: IC50_{50} = 4.4 µM

These results indicate that the compound has selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to apoptosis in cancer cells.
  • Antioxidant Activity : It has been shown to possess antioxidant properties, which may contribute to its anticancer effects by reducing oxidative stress within cells.
  • Targeting Specific Pathways : The compound may inhibit specific signaling pathways involved in cell growth and survival, such as the PI3K/Akt pathway.

Antibacterial Activity

In addition to its antiproliferative effects, this compound has demonstrated antibacterial properties against Gram-positive bacteria.

Key Findings:

  • Microbial Strains Tested : Enterococcus faecalis
  • Minimum Inhibitory Concentration (MIC) : MIC = 8 µM

This suggests potential applications in treating bacterial infections alongside its anticancer properties.

Study 1: Antiproliferative Effects on MCF-7 Cells

In a controlled laboratory study, this compound was tested on MCF-7 cells. The results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Study 2: Antioxidant Activity Assessment

The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. The results indicated that it effectively scavenged free radicals, demonstrating superior activity compared to standard antioxidants like butylated hydroxytoluene (BHT).

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